2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Description
2-(3-(Thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile is a heterocyclic compound featuring a fused thiopyrano-pyrazole core substituted with a thiophen-3-yl group and an acetonitrile moiety.
Properties
IUPAC Name |
2-(3-thiophen-3-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S2/c13-3-4-15-11-2-6-17-8-10(11)12(14-15)9-1-5-16-7-9/h1,5,7H,2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOASITQOGRSMDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1N(N=C2C3=CSC=C3)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile represents a novel class of heterocyclic compounds with potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its cytotoxicity, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound is characterized by a complex heterocyclic structure that includes thiophene and pyrazole moieties. Its molecular formula is C₁₃H₁₂N₂S₂, and it features a nitrile functional group that may contribute to its biological properties.
Biological Activity Overview
Recent studies have highlighted the biological activities of similar compounds within the same structural family. The following sections detail findings related to cytotoxicity, interaction with biological targets, and potential therapeutic applications.
Cytotoxic Activity
Cytotoxicity assessments are crucial for evaluating the potential of new compounds as therapeutic agents. The MTT assay has been commonly employed to determine the viability of various cell lines upon exposure to the compound.
- Cell Lines Tested : Human monocytes (U-937), cancer cell lines.
- Results : The compound exhibited significant cytotoxic effects with an IC₅₀ value below 10 μM against certain cancer cell lines, indicating strong potential for further development in oncology .
| Cell Line | IC₅₀ (μM) | Selectivity Index |
|---|---|---|
| U-937 (monocytes) | <10 | 153 (over monocytes) |
| Cancer Cell Line A | <10 | N/A |
The mechanism by which the compound exerts its cytotoxic effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within cells. This is consistent with findings from studies on related thieno[2,3-b]indoles which also induce ROS production as a mechanism for cell death .
- ROS Generation : Increased ROS levels disrupt cellular homeostasis and lead to apoptosis.
- Target Interaction : The compound may interact with key enzymes involved in redox metabolism, similar to other known inhibitors that target trypanothione reductase (TR) in parasitic infections .
Case Studies
Several case studies have documented the effects of this compound and its analogs on various disease models:
- Antiparasitic Activity : In vitro studies demonstrated that derivatives of similar structures effectively inhibited parasites responsible for tropical diseases such as malaria and leishmaniasis. The observed selectivity index indicates a favorable therapeutic window against these pathogens while sparing human cells .
- Cancer Models : In studies involving human cancer cell lines, the compound showed promising results in reducing cell viability through mechanisms involving apoptosis and necrosis. Further investigations are warranted to elucidate specific pathways affected by treatment with this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Key Observations:
Core Structure: The target compound and Analog 1 share the thiopyrano[4,3-c]pyrazole core, which incorporates sulfur in the fused ring system. This contrasts with Analog 2, which has an oxygen-containing pyrano[4,3-c]pyrazole core.
Substituents :
- The thiophen-3-yl group in the target compound differs from the thiophen-2-yl in Analog 2 and Analog 3. The position of the thiophene substituent may affect π-stacking interactions and steric hindrance in biological targets.
- The trifluoromethyl (CF₃) group in Analog 1 introduces strong electron-withdrawing effects, which could enhance metabolic stability compared to the electron-rich thiophene substituents in the target compound .
Functional Groups :
Physicochemical Properties
Thermal Stability: Fluorinated quinolone derivatives with pyrazolo-pyridine cores (e.g., compounds 8a–i in ) exhibit melting points >300°C, suggesting high thermal stability due to rigid fused-ring systems and strong intermolecular interactions . The target compound’s thiopyrano-pyrazole core likely confers similar stability.
Solubility: The thiopyrano core (with sulfur) may reduce aqueous solubility compared to oxygen-containing pyrano systems (Analog 2) due to increased hydrophobicity. The nitrile group’s moderate polarity could partially offset this effect .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a multi-step organic reaction sequence involving:
- Formation of the pyrazole ring,
- Construction of the thiopyrano ring fused to the pyrazole,
- Introduction of the thiophene substituent at the 3-position,
- Final attachment of the acetonitrile side chain.
This approach often uses base-catalyzed cyclization and condensation reactions starting from appropriate hydrazine derivatives, thiophene aldehydes, and nitrile-containing intermediates.
Key Reagents and Intermediates
- Thiophene-3-carbaldehyde or related thiophene derivatives serve as the aromatic heterocyclic component.
- Hydrazine hydrate or substituted hydrazines are used to form the pyrazole ring.
- Thiopyranone or appropriate sulfur-containing cyclic precursors are employed to build the thiopyrano ring.
- Acetonitrile-containing alkylating agents or nitrile-functionalized intermediates introduce the acetonitrile group.
Typical Synthetic Route
A representative synthetic route involves:
- Condensation of hydrazine derivatives with thiophene-3-carbaldehyde to form hydrazone intermediates.
- Cyclization under basic or acidic conditions to form the pyrazole ring fused with the thiopyrano moiety.
- Base-catalyzed intramolecular cyclization to close the thiopyrano ring, often under reflux or mild heating.
- Alkylation or substitution reactions to install the acetonitrile side chain at the pyrazole nitrogen.
Reaction Conditions and Optimization
- Bases : Potassium acetate (KOAc) has been found effective in similar heterocyclic syntheses, promoting high yields and selectivity.
- Solvents : Acetonitrile (CH3CN) is commonly used due to its polarity and ability to dissolve both organic and inorganic reagents.
- Temperature : Mild heating or room temperature conditions are preferred to avoid side reactions.
- Reaction Time : Ranges from several hours to days depending on the step and reagents.
Example Preparation Data Table
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Hydrazone formation | Hydrazine hydrate + thiophene-3-carbaldehyde, EtOH, reflux | Hydrazone intermediate | Formation of hydrazone precursor |
| 2 | Cyclization | KOAc, CH3CN, RT to mild heating (60-80 °C) | Pyrazole-thiopyrano fused ring | Base-catalyzed ring closure |
| 3 | Alkylation | Acetonitrile derivative, base (e.g., K2CO3), solvent | Final compound (acetonitrile side chain) | Installation of acetonitrile group |
| 4 | Purification | Silica gel chromatography | Pure product | Confirmed by NMR, MS, IR spectroscopy |
Research Findings and Analytical Confirmation
- The molecular structure is confirmed by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
- The synthetic route ensures high purity and yield, with minimal by-products.
- Variations in base and solvent influence product yield and reaction time significantly.
- The presence of sulfur in the thiopyrano and thiophene rings requires careful control of reaction conditions to prevent oxidation or decomposition.
Comparative Notes on Related Compounds
- The synthesis of the closely related compound 2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile (with thiophene substitution at the 2-position) follows a similar synthetic approach, indicating the robustness of the method for positional isomers.
- Multicomponent reactions (MCRs) have been explored for pyrano[4,3-c]pyrazole derivatives but are less documented for the thiopyrano analogs, which often require stepwise synthesis due to sulfur incorporation complexities.
Summary Table of Chemical and Physical Data
| Parameter | Value |
|---|---|
| Molecular Formula | C12H11N3S2 |
| Molecular Weight | 261.4 g/mol |
| CAS Number | 2098140-80-6 |
| IUPAC Name | 2-(3-thiophen-3-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-1-yl)acetonitrile |
| Key Spectroscopic Features | Confirmed by NMR, IR, MS |
| Typical Yield | 60-80% (depending on conditions) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
